3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol
Overview
Description
3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a phenol group and a methyl-substituted benzoxazole moiety.
Mechanism of Action
Target of Action
Benzoxazole derivatives, to which this compound belongs, have been extensively used in drug discovery due to their broad spectrum of pharmacological activities .
Mode of Action
Benzoxazole derivatives are known to interact with their targets, leading to various biological activities such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Biochemical Pathways
Benzoxazole derivatives are known to affect various biochemical pathways, leading to their wide range of biological activities .
Result of Action
Benzoxazole derivatives have been reported to exhibit various biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Action Environment
Such factors can significantly impact the effectiveness of benzoxazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under specific conditions. One common method involves the use of 2-aminophenol and 2-methylbenzaldehyde in the presence of a catalyst such as FeCl3 or ZnO nanoparticles. The reaction is carried out in a solvent like toluene or DMF at elevated temperatures (100-110°C) to yield the desired benzoxazole derivative .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The benzoxazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced benzoxazole derivatives.
Substitution: Alkylated or acylated benzoxazole derivatives.
Scientific Research Applications
3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-1,3-benzoxazol-5-yl)phenol
- 2-(2-Methyl-1,3-benzoxazol-5-yl)aniline
- 2-(2-Methyl-1,3-benzoxazol-5-yl)benzoic acid
Uniqueness
3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenol group enhances its antioxidant activity, while the benzoxazole moiety contributes to its antimicrobial and anticancer potential .
Properties
IUPAC Name |
3-[[(2-methyl-1,3-benzoxazol-5-yl)amino]methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-17-14-8-12(5-6-15(14)19-10)16-9-11-3-2-4-13(18)7-11/h2-8,16,18H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIRVMXYAYXSED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)NCC3=CC(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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